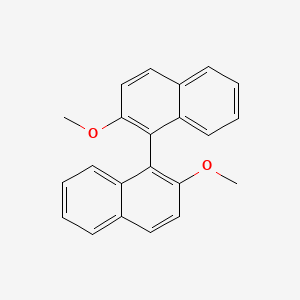

2,2'-Dimethoxy-1,1'-binaphthalene

Descripción

Axial Chirality and Atropisomerism in Binaphthalene Systems

Chirality, a property of asymmetry, is a fundamental concept in stereochemistry. libretexts.org While most commonly associated with a carbon atom bonded to four different substituents (point chirality), chirality can also arise from a "chiral axis." libretexts.orgwikipedia.org This is known as axial chirality. wikipedia.org Binaphthalene systems are classic examples of molecules that exhibit this type of chirality. wikipedia.org

The two naphthalene (B1677914) rings in 1,1'-binaphthalene (B165201) are joined by a single carbon-carbon bond. Rotation around this bond is restricted due to steric hindrance between the substituents at the 2, 2', 8, and 8' positions. nih.gov When the rotation around the aryl-aryl bond is sufficiently hindered, two stable, non-superimposable mirror-image conformations, known as atropisomers, can be isolated. wikipedia.orgworldscientific.com These atropisomers are enantiomers, meaning they are chemically identical in an achiral environment but exhibit different properties in the presence of other chiral entities or polarized light. nih.gov The stability of these atropisomers is dependent on the energy barrier to rotation; functional groups at the 2,2' positions, such as the methoxy (B1213986) groups in 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908), significantly increase this rotational barrier, preventing racemization at ambient temperatures. nih.gov

The C2 symmetry of many binaphthyl ligands, where the molecule can be rotated by 180 degrees around a central axis to yield an identical structure, provides an excellent chiral environment in metal-chiral scaffolds. nih.gov This well-defined three-dimensional structure is crucial for their application in asymmetric synthesis.

Significance of Chiral Compounds in Modern Organic Synthesis and Advanced Materials Science

The importance of chirality extends across various scientific disciplines, from pharmaceuticals to materials science. hilarispublisher.comnumberanalytics.com In modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. hilarispublisher.com Chiral catalysts, for instance, are instrumental in producing single-enantiomer pharmaceuticals, which is critical as different enantiomers of a drug can have vastly different pharmacological effects—one may be therapeutic while the other is inactive or even harmful. nih.govhilarispublisher.comnumberanalytics.com Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to selectively produce one enantiomer, has become an indispensable tool in the synthesis of complex molecules. numberanalytics.com

In the realm of advanced materials science, chirality plays a pivotal role in the design of materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral materials can interact with polarized light in specific ways, leading to applications in optical devices, such as circularly polarized light sources and detectors. numberanalytics.comchiralpedia.comyoutube.com They are also being explored for use in chiral photonics, sensing, and separation technologies. numberanalytics.com For example, chiral polymers are being investigated for their potential in drug delivery systems and as catalysts. chiralpedia.com The incorporation of chiral units, such as binaphthalene derivatives, into polymer backbones can lead to the formation of materials with ordered, helical structures and unique chiroptical properties. nih.govnih.gov

Overview of this compound as a Prototypical Chiral Scaffold

This compound is a well-established and frequently studied axially chiral compound. acs.org Its significance lies in its role as a precursor and a fundamental building block for a wide array of more complex chiral ligands and materials. The methoxy groups at the 2 and 2' positions are key to its utility. Not only do they provide the necessary steric hindrance to create stable atropisomers, but they can also be readily converted into other functional groups, such as hydroxyl groups to form 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). researchgate.net

BINOL and its derivatives are among the most widely used chiral ligands in asymmetric catalysis, finding application in a vast range of reactions including hydrogenations, carbon-carbon bond formations, and cyclizations. nih.govworldscientific.comsioc-journal.cn The ability to start from either the (R) or (S) enantiomer of this compound allows for the synthesis of either enantiomer of the desired product in an asymmetric reaction. researchgate.net

Furthermore, the binaphthalene core of this molecule has been incorporated into various polymeric and supramolecular structures to create novel chiral materials. nih.govnih.gov The rigid and well-defined chiral environment provided by the binaphthyl unit can be transferred to the resulting material, leading to unique properties and potential applications in areas such as chiral recognition and separation. nih.govnih.gov The spontaneous resolution of racemic this compound has also been a subject of study, highlighting its interesting solid-state behavior. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxy 1,1 Binaphthalene and Its Derivatives

Precursor-Based Synthesis from 1,1'-Bi-2-naphthol (B31242) (BINOL)

The most direct and widely utilized method for synthesizing 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) is through the methylation of 1,1'-Bi-2-naphthol (BINOL). researchgate.net BINOL is a readily available chiral compound, and its conversion to the dimethoxy derivative serves to protect the hydroxyl groups or to modify its electronic and steric properties for specific applications. researchgate.net

The etherification of BINOL is typically achieved by treating it with a methylating agent in the presence of a base. researchgate.net Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent can influence the reaction's efficiency. For instance, using potassium carbonate with methyl iodide is a frequently employed method. researchgate.net Another approach involves using dimethyl sulfate with sodium hydroxide (B78521) in water. researchgate.net

A detailed synthetic protocol involves the reaction of chiral BINOL with an etherifying reagent at temperatures below 127°C to produce chiral 2,2'-dialkoxy-1,1'-binaphthalene. google.com This method is part of a three-step process that begins with the synthesis of racemic BINOL from 2-naphthol (B1666908), followed by chiral resolution. google.com The final etherification step boasts a high conversion rate and product purity, presenting an efficient and environmentally friendly process. google.com

| Reagents | Conditions | Yield | Reference |

| (S)-BINOL, K₂CO₃, CH₃I | - | - | researchgate.net |

| (R)-BINOL, 10% NaOH, (CH₃)₂SO₄ | H₂O, rt, 30 min then 100 °C, 2 h | - | researchgate.net |

| Chiral BINOL, etherification reagents | < 127°C | 91.0-94.0% | google.com |

Oxidative Coupling Strategies for Binaphthalene Frameworks

The formation of the 1,1'-binaphthalene (B165201) core structure can be achieved through the oxidative coupling of 2-naphthol derivatives. This method constructs the essential C-C bond that defines the binaphthyl system. A common approach involves the use of ferric chloride (FeCl₃) as an oxidant to couple two molecules of 2-naphthol, leading to racemic BINOL. aacmanchar.edu.inorgsyn.org This racemic mixture can then be resolved and methylated as described previously.

More environmentally friendly approaches have also been developed. For example, a green chemistry method for the preparation of BINOL utilizes Cu-Montmorillonite clay as a catalyst for the oxidative coupling of 2-naphthol. aacmanchar.edu.in This method is presented as an alternative to the conventional FeCl₃-catalyzed process. aacmanchar.edu.in

An interesting oxidative skeletal rearrangement has been observed for 1,1'-binaphthalene-2,2'-diamines (BINAMs), which involves the cleavage of the C-C single bond of the binaphthalene unit. rsc.orgnih.gov While this particular reaction leads to U-shaped azaacenes and not this compound, it highlights the reactivity of the binaphthalene core under oxidative conditions. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been applied to the synthesis of binaphthalene frameworks. These methods typically involve the coupling of two naphthalene-based precursors.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for creating biaryl linkages. mdpi.com In the context of this compound synthesis, this reaction can be employed to couple two appropriately substituted naphthalene (B1677914) rings. For instance, the synthesis of 1-arylnaphthalenes and 1,8-diarylnaphthalenes has been achieved using this methodology, demonstrating its utility in forming bonds between naphthalene units. The reaction's efficiency can be influenced by the electronic properties of the substituents on the aryl rings. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.com The key steps are oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of base, solvent, and catalyst can significantly impact the reaction's yield and selectivity. youtube.com Recent advancements have even led to the development of electrochemical Suzuki-Miyaura coupling, offering a greener alternative. rsc.org

Stille Reaction Applications

The Stille reaction provides another avenue for the formation of the C-C bond in the binaphthalene system. wikipedia.org This reaction couples an organotin compound with an organic electrophile, typically catalyzed by palladium. wikipedia.org The R¹ group attached to the organotin reagent is usually sp²-hybridized, such as a vinyl or aryl group. wikipedia.org

While direct synthesis of this compound via the Stille reaction is not extensively detailed in the provided context, the reaction is a cornerstone of C(sp²)-C(sp²) bond formation and is applicable to the synthesis of biaryl compounds. libretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org One of the challenges with the Stille reaction is the toxicity of the organotin reagents and byproducts, which has led to the development of protocols that are catalytic in tin. msu.edu

Nickel-Catalyzed Cross-Coupling Methods

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and the ability to couple a wider range of electrophiles. wisc.edu These reactions can be used to form C-C bonds between two organic electrophiles through a process called cross-electrophile coupling, which requires a stoichiometric reductant. wisc.edu

In the context of binaphthyl synthesis, nickel catalysis has been instrumental in the preparation of important chiral ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). osti.gov While not a direct synthesis of this compound, this demonstrates the utility of nickel in constructing the binaphthyl framework. Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been developed to connect vinyl and benzyl (B1604629) electrophiles, showcasing the versatility of this approach for creating chiral centers. nih.gov

Asymmetric Cycloaddition Approaches

Asymmetric cycloaddition reactions represent a sophisticated strategy for constructing chiral molecules. While not a direct method for synthesizing the parent this compound, these reactions can be used to create complex, polysubstituted chromanes and other heterocyclic systems that incorporate a binaphthyl moiety or are derived from binaphthyl precursors.

Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its application in asymmetric synthesis. Various techniques have been developed to achieve this separation, each leveraging different principles of stereochemistry.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted forms.

Hydrolases, particularly lipases, are commonly employed for this purpose due to their broad substrate tolerance and high enantioselectivity. For instance, lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Candida rugosa are effective biocatalysts. organic-chemistry.orgmdpi.comresearchgate.net The principle involves the enantioselective acylation or deacylation of a functional group. While direct enzymatic resolution of this compound itself is not extensively detailed, the methodology is widely applied to its parent compound, 1,1'-bi-2-naphthol (BINOL), and other structurally similar molecules. The process typically involves transesterification, where an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate is used. mdpi.com The enzyme selectively acylates one enantiomer, and the resulting ester can be separated from the unreacted alcohol enantiomer by standard chromatographic methods. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.orgnih.gov This often involves a combination of an enzyme and a metal catalyst, such as a ruthenium complex, to facilitate the racemization. organic-chemistry.org

Table 1: Enzymes and Conditions in Kinetic Resolution

| Enzyme/Biocatalyst | Reaction Type | Common Acyl Donors | Key Feature |

|---|---|---|---|

| Candida antarctica Lipase B (CALB/Novozym 435) | Transesterification | Vinyl acetate | High enantioselectivity and stability. researchgate.net |

| Candida rugosa Lipases | Transesterification | Isopropenyl acetate, Vinyl acetate | Effective in two-phase systems (e.g., toluene/ionic liquid). mdpi.com |

Chemical resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers of acidic or basic compounds. libretexts.org This technique involves reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org The reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility and melting points. libretexts.org These differences allow for their separation by methods like fractional crystallization. libretexts.org

For binaphthyl derivatives that possess acidic functional groups, such as the parent diol BINOL, chiral bases are used as resolving agents. Conversely, if the binaphthyl structure is modified to include basic moieties, chiral acids can be employed. The process involves:

Reaction of the racemic binaphthyl derivative with an enantiomerically pure resolving agent (e.g., a chiral amine or acid) in a suitable solvent.

Formation of two diastereomeric salts.

Separation of these salts based on their differential solubility; one salt typically crystallizes out of the solution while the other remains dissolved. libretexts.org

Filtration to isolate the crystallized salt.

Acid-base workup of each separated diastereomer to break the salt and recover the resolving agent and the individual, now enantiomerically pure, binaphthyl enantiomers.

While this method is fundamentally applicable, its success depends on finding a suitable chiral resolving agent and crystallization conditions that provide efficient separation.

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic compounds that form conglomerates—mechanical mixtures of separate crystals of the two enantiomers. Research has shown that 2,2'-Dimethoxy-1,1'-binaphthyl is resolvable by this entrainment method. scite.ai The process relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate.

The steps are as follows:

A supersaturated solution of the racemic this compound is prepared in a suitable solvent.

A small number of seed crystals of the desired pure enantiomer (e.g., the (R)-enantiomer) are introduced into the solution.

This "entrainment" induces the preferential crystallization of that same enantiomer from the solution.

The crystallization is allowed to proceed until a significant amount of the desired enantiomer has precipitated, typically around half of the excess of that enantiomer in the solution.

The crystals are separated by filtration, yielding an enantiomerically enriched product.

The process can then be repeated by adding seed crystals of the opposite enantiomer to the mother liquor, which is now enriched in that other enantiomer.

This method can be economically advantageous for large-scale resolutions as it does not require a stoichiometric chiral auxiliary. The spontaneous resolution of this compound highlights its nature as a conglomerate, making it a candidate for this resolution technique. scite.aiacs.org

Advanced Derivatization Strategies at Key Positions (e.g., 3,3'-, 6,6'-, 8,8'-)

Functionalization of the this compound scaffold at specific positions is crucial for tuning its steric and electronic properties, leading to the development of new chiral ligands and catalysts.

Derivatization at the 3,3'-Positions: The 3 and 3' positions, being ortho to the methoxy (B1213986) groups and adjacent to the axial chirality, are prime sites for modification. Electrophilic aromatic substitution reactions, such as halogenation, can introduce useful functional groups. For example, bromination can yield (R)-3,3′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene. sigmaaldrich.com These halogenated derivatives serve as versatile intermediates for further transformations through cross-coupling reactions. For instance, they can be converted into boronic acids, such as (2,2'-Dimethoxy-[1,1'-binaphthalen]-3-yl)boronic acid, or other organometallic reagents, enabling the introduction of a wide range of substituents. bldpharm.combldpharm.com

Derivatization at the 6,6'-Positions: The 6 and 6' positions are located on the outer naphthalene rings and are electronically distinct from the inner positions. Functionalization here can influence the electronic properties of the entire ligand system without adding significant steric bulk near the chiral axis. While direct derivatization of this compound at these positions is less common, the synthesis of related structures like 6,6'-Dimethoxy-2,2'-binaphthalenyl demonstrates the feasibility of accessing such isomers. nih.gov These modifications are typically achieved through multi-step synthetic sequences starting from appropriately substituted naphthalene precursors before the binaphthyl coupling step.

Derivatization at the 8,8'-Positions: The peri-positions at 8 and 8' offer a unique opportunity to create a distinct chiral microenvironment. nih.govrsc.org Functional groups at these positions can interact with the 1 and 1' positions and influence the dihedral angle of the binaphthyl system. The synthesis of 8,8'-disubstituted derivatives often begins with a related binaphthyl precursor, such as 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol, which is then resolved. nih.gov Subsequent steps can include bromination followed by lithiation and reaction with an electrophile, such as chlorodiphenylphosphine, to install phosphine (B1218219) groups. nih.gov Alternatively, formylation via the Vilsmeier-Haack reaction can introduce aldehyde groups, which can then be reduced to hydroxymethyl groups. nih.gov These multi-step transformations lead to novel C2-symmetric bidentate ligands with unique steric and electronic properties. nih.govrsc.org

Table 2: Examples of Derivatization at Key Positions

| Position | Derivative Example | CAS Number | Molecular Formula | Purpose/Application |

|---|---|---|---|---|

| 3,3' | (R)-3,3′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene | 75714-59-9 | C₂₂H₁₆Br₂O₂ | Intermediate for cross-coupling reactions. sigmaaldrich.com |

| 3' | (2,2'-Dimethoxy-[1,1'-binaphthalen]-3-yl)boronic acid | N/A | C₂₂H₁₉BO₄ | Intermediate for Suzuki coupling. bldpharm.com |

| 8,8' | (R)-8,8'-dicarbaldehyde derivative | N/A | C₂₄H₁₈O₄ | Precursor for diol and other functional ligands. nih.gov |

Advanced Catalysis and Ligand Design in Asymmetric Synthesis

Role of 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) as a Chiral Ligand

This compound and its derivatives are cornerstones in the architecture of chiral ligands for asymmetric catalysis. The inherent C₂ symmetry and steric bulk of the binaphthyl framework create a highly effective chiral pocket around the metal center. This rigid and well-defined environment is instrumental in achieving high levels of enantioselectivity in various metal-catalyzed reactions. The atropisomeric nature of the binaphthyl unit, with its restricted rotation, ensures the stability of the chiral conformation, which is essential for consistent stereochemical control.

Transition Metal Complexation with this compound Derivatives

The efficacy of this compound-derived ligands is realized through their coordination with various transition metals. The resulting metal complexes are the active catalysts that orchestrate highly selective asymmetric transformations. The choice of metal is crucial, as it dictates the types of reactions that can be catalyzed and influences the geometry and reactivity of the catalytic species. The binaphthyl-based ligands typically act as bidentate chelators, forming stable complexes with metals such as ruthenium, rhodium, palladium, copper, and zinc.

Ruthenium complexes featuring chiral ligands derived from the binaphthyl scaffold are powerful catalysts, particularly for asymmetric hydrogenation and transfer hydrogenation reactions. These catalysts are highly effective in the reduction of ketones, olefins, and imines to their corresponding chiral alcohols, alkanes, and amines with excellent enantioselectivity.

For example, chiral cationic ruthenium diamine complexes have been successfully employed in the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines. This process yields optically pure 1,2,3,4-tetrahydro-1,5-naphthyridines with enantiomeric excesses (ee) up to 99%. Similarly, the (R,R)-Teth-TsDPEN-Ru(II) complex facilitates the asymmetric transfer hydrogenation and dynamic kinetic resolution of α-alkyl-β-ketoaldehydes, producing anti-2-benzyl-1-phenylpropane-1,3-diols with greater than 99% ee for all tested compounds. These reactions demonstrate the ability of Ru-catalysts to control multiple stereocenters with high precision.

| Substrate Type | Catalyst System | Product Type | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridines | Chiral Cationic Ru Diamine Complex | 1,2,3,4-Tetrahydro-1,5-naphthyridines | 99% | |

| Aromatic/Heteroaromatic Ketones | Ru Complex with Cinchona Alkaloid-Derived NNP Ligands | Chiral Alcohols | >99.9% | |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) Complex | anti-1,3-Diols | >99% |

Rhodium catalysts bearing chiral binaphthyl-derived ligands are proficient in a range of asymmetric reactions, including C-H functionalization and allylic substitutions. A notable application is the highly enantioselective rhodium-catalyzed allylic dearomatization of β-naphthols. Using a Rh-catalyst derived from [Rh(C₂H₄)Cl]₂ and a chiral (P, olefin)-ligand, functionalized β-naphthalenone compounds containing an all-carbon quaternary stereocenter were synthesized in good yields and with excellent enantioselectivity.

Another significant transformation is the stereoselective C-H 1,3-dienylation at the C2-position of indoles. This reaction, which uses a pyrimidinyl or pyridinyl directing group, proceeds under mild conditions and demonstrates high stereoselectivity, showcasing the dual role of the directing group in both C-H activation and stereochemical control.

Palladium catalysis, in conjunction with chiral ligands derived from this compound, has enabled significant advances in asymmetric C-H activation and cross-coupling reactions. A new class of ligands, termed NOBINAc, which combines the axial chirality of the binaphthyl scaffold with the properties of mono-N-protected amino acids (MPAAs), has been developed for palladium-catalyzed enantioselective C-H activation/cycloaddition processes. These ligands have been successfully applied to the synthesis of enantioenriched 2-benzazepines through a formal (5+2) cycloaddition, achieving enantioselectivities up to 96% ee.

Furthermore, palladium-catalyzed asymmetric allenylic alkylation provides an efficient route to construct complex chiral molecules. By combining this method with a base-promoted retro-sulfa-Michael addition, chiral thiochromanones featuring two central chiralities and an axial chirality have been synthesized with high yields (up to 98%), excellent diastereoselectivities (up to 49.0:1 dr), and enantioselectivities (>99% ee).

| Reaction Type | Ligand Type | Product | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| C-H Activation / (5+2) Cycloaddition | (R)-Ac-NOBIN | 2-Benzazepines | 96% | |

| Asymmetric Allenylic Alkylation | Axially Chiral Bisphosphine Ligands | Chiral Thiochromanones | >99% | |

| Oxidative Desymmetrization | Chiral Ligands | γ-Benzoyloxy Cycloalkenones | Excellent |

Copper complexes with binaphthyl-based chiral ligands are versatile catalysts for a variety of asymmetric transformations, including conjugate additions and oxidative couplings. A chiral copper-hydride catalyst has been effectively used for the asymmetric conjugate reduction of α,β-unsaturated esters bearing β-nitrogen substituents. This method allows for the synthesis of various β-azaheterocyclic acid derivatives in excellent yields and with high degrees of enantioselectivity.

In the realm of oxidative coupling, copper catalysts prepared in situ from a ligand synthesized from chelating picolinic acid/substituted BINOLs and CuI have been employed in the asymmetric oxidative coupling of 2-naphthols. This reaction produces 6,6'-disubstituted BINOLs with yields up to 89% and excellent enantioselectivities reaching 96% ee. Copper(I) catalysts have also been shown to mediate the asymmetric oxidative cross-coupling of 2-naphthol (B1666908) derivatives, producing binaphthyl or quaternaphthyl derivatives in high yields with enantioselectivities up to 74%.

Zinc-based catalysts, when combined with chiral ligands, are effective in promoting various asymmetric reactions, including cycloadditions and nitrooxylation reactions. Chiral dinuclear zinc catalysts have been developed for the efficient enantioselective [3+2] annulation of α-hydroxy-1-indanones and alkylidene azlactones. This methodology provides access to a range of chiral α-amino-γ-butyrolactones bearing three stereocenters in good yields (up to 88%) and with excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee).

Additionally, the first asymmetric nitrooxylation of cyclic β-keto esters and amides has been reported using a combination of Zn(ClO₄)₂·6H₂O and a dbfox ligand. This reaction proceeds under mild conditions, providing α-nitrooxy β-keto esters/amides in high yields (84%–99%) and with moderate enantioselectivities (up to 78% ee).

Ligand Modification and Fine-Tuning for Enhanced Enantioselectivity

The 1,1'-binaphthyl scaffold, including this compound and its parent compound BINOL, serves as a privileged backbone for a wide array of chiral ligands. Modification of the functional groups on this scaffold allows for the fine-tuning of steric and electronic properties, leading to enhanced enantioselectivity in asymmetric catalysis.

Phosphine (B1218219) and Phosphine Oxide Derivatives (e.g., BINAP Analogs)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a cornerstone chiral diphosphine ligand derived from the 1,1'-binaphthyl framework. wikipedia.org It exhibits axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. wikipedia.org Modifications to the BINAP structure, such as introducing substituents at various positions on the binaphthyl core or on the phenyl groups of the phosphine moieties, have led to a large family of BINAP analogs with tailored catalytic properties.

The synthesis of BINAP itself proceeds from BINOL (1,1'-bi-2-naphthol). wikipedia.org Introducing methoxy (B1213986) groups at the 2 and 2' positions, as in this compound, is a common modification strategy for related biaryl ligands. The peri-positions (8 and 8') on the binaphthyl backbone can also be functionalized to create a unique chiral microenvironment. nih.gov For example, 8,8'-disubstituted binaphthyl ligands have been synthesized and shown to possess larger torsion angles compared to traditional 2,2'-substituted ligands like BINAP, which can influence their catalytic performance. nih.gov

Phosphine oxides, which can be formed by the oxidation of phosphines, are also relevant. nih.govrsc.org For instance, [1,1'-binaphthalene]-2,2'-diylbis(phosphine oxide) is a known derivative. nih.gov The electronic properties of phosphine oxide derivatives make them useful in applications such as organic light-emitting diodes. rsc.org

Table of Selected BINAP Analogs and Derivatives

| Compound Name | Key Structural Feature | Potential Application |

|---|---|---|

| (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine | Monophosphine with a methoxy group | Ligand in catalysis |

| [1,1'-Binaphthalene]-2,2'-diylbis(phosphine oxide) | Diphosphine oxide | Intermediate, material science |

| 8,8'-disubstituted binaphthyl phosphine ligands | Substitution at the peri-positions | Asymmetric catalysis |

Chiral Phosphoric Acid Derivatives

Chiral phosphoric acids (CPAs) derived from axially chiral binaphthyl scaffolds like BINOL are highly effective Brønsted acid organocatalysts. beilstein-journals.orgsigmaaldrich.com The general structure consists of a 1,1'-binaphthyl-2,2'-diyl backbone with a phosphate group bridging the two oxygen atoms. The chiral environment is created by the binaphthyl scaffold, and this can be further modified by introducing substituents at the 3 and 3' positions of the naphthyl rings. beilstein-journals.org

These catalysts are bifunctional, with the acidic proton acting as a Brønsted acid site and the phosphoryl oxygen serving as a Lewis base site. beilstein-journals.org This dual activation capability allows them to catalyze a wide range of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, and reductive aminations. beilstein-journals.orgsigmaaldrich.com The derivatization of dimethoxy-substituted chiral compounds into phosphoric acids has been demonstrated as a route to novel chiral ligands. beilstein-journals.orgbeilstein-journals.org The synthesis of these CPAs often involves the reaction of the corresponding diol (like BINOL) with phosphorus oxychloride followed by hydrolysis. researchgate.net

Phosphoramidite Ligands

Phosphoramidite ligands, particularly those based on the BINOL backbone, have emerged as a highly successful class of monodentate ligands for asymmetric catalysis. wikipedia.org Their synthesis typically involves the reaction of BINOL with phosphorus trichloride to form a chlorophosphite intermediate, which is then reacted with a desired amine. wikipedia.orgorgsyn.org

These ligands have demonstrated high levels of enantioselectivity in a variety of reactions, including copper-catalyzed 1,4-additions and rhodium-catalyzed asymmetric hydrogenations. wikipedia.org The steric and electronic properties of the phosphoramidite ligand can be readily tuned by varying the amine component. For example, incorporating a chiral amine moiety can lead to a dramatic increase in enantioselectivity. wikipedia.org Hybrid phosphine-phosphoramidite ligands, which combine the features of both ligand classes, have also been developed from chiral BINOL and have shown high efficiency in reactions like asymmetric hydroformylation. nih.gov The modular nature of phosphoramidite synthesis allows for the creation of extensive ligand libraries for catalyst screening and optimization. nih.gov

Stereochemical Control and Mechanistic Insights in Asymmetric Catalysis

The effectiveness of catalysts derived from this compound in asymmetric synthesis is deeply rooted in the compound's unique structural and electronic properties. The transfer of chirality from the catalyst to the substrate is a highly controlled process governed by specific steric and electronic interactions within the transition state. Understanding these factors provides critical insights into the reaction mechanism and allows for the rational design of more efficient and selective catalysts.

Influence of Dihedral Angle and Steric Factors

The stereochemical outcome of reactions catalyzed by complexes of this compound and its derivatives is significantly influenced by the molecule's distinct three-dimensional structure. The axial chirality of the binaphthyl backbone, characterized by a specific dihedral angle between the two naphthalene rings, creates a well-defined and rigid chiral environment around the metal center. acs.orgrsc.org This fixed conformation is crucial for effective stereochemical communication during the catalytic cycle.

The strategic placement of substituents on the binaphthyl framework can modulate both steric and electronic properties, which in turn affects catalytic activity and enantioselectivity. acs.org The outcome of an asymmetric transformation is determined by a delicate balance between these factors. acs.org For instance, the introduction of bulky substituents at the 3,3'-positions of the binaphthyl scaffold can increase steric hindrance. acs.orgrsc.org While this can enhance selectivity in some cases by creating a more defined chiral pocket, excessive steric bulk may also lower enantioselectivity by impeding the optimal approach of the substrate. acs.orgrsc.org

Conversely, modifications at the 6,6'-positions have also been shown to impact the catalytic performance. The introduction of different groups at these positions can alter the electronic properties and the dihedral angle, thereby fine-tuning the catalyst's chiral environment for a specific transformation. rsc.org This tunability allows for the optimization of the catalyst for a desired reaction, demonstrating the power of strategic ligand design in controlling stereoselectivity. acs.org

| Substituent Position | General Effect on Steric Environment | Potential Impact on Enantioselectivity |

|---|---|---|

| 3,3'-positions | Directly impacts the chiral pocket around the active site. | Can improve selectivity by restricting substrate approach; excessive bulk can be detrimental. acs.orgrsc.org |

| 6,6'-positions | Influences the overall shape and electronic nature of the ligand. | Can be beneficial for improving asymmetric induction. rsc.org |

Chirality Transfer Mechanisms

The transfer of chiral information from the this compound-based ligand to the final product is a critical step in asymmetric catalysis. The rigid C₂-symmetric structure of the binaphthyl scaffold is a key factor in ensuring the efficient and predictable transfer of this stereochemical information. rsc.orgnih.gov This rigidity minimizes conformational flexibility in the transition state, leading to a higher degree of stereocontrol. nih.gov

One of the proposed mechanisms for chirality transfer, particularly in reactions involving metal catalysts, is the concerted metalation-deprotonation (CMD) pathway. acs.orgnih.gov In this model, the chiral ligand, derived from the binaphthyl scaffold, binds to the metal center in a bidentate fashion. This chelation creates a rigid and well-defined transition state structure. acs.orgnih.gov Within this chiral environment, the substrate coordinates to the metal center in a specific orientation to minimize steric clashes with the ligand. This preferential binding geometry dictates the facial selectivity of the reaction, ultimately leading to the formation of one enantiomer of the product in excess. The efficient transfer of asymmetry is thus a direct consequence of the stable and predictable chiral environment created by the ligand around the reactive center. nih.govrsc.org

Catalyst Recycling and Industrial Scale Applications

The transition of a catalytic system from laboratory-scale synthesis to industrial production hinges on its cost-effectiveness, efficiency, and sustainability. A crucial aspect of this is the ability to recover and reuse the often expensive chiral catalyst. wiley-vch.de For catalysts based on the binaphthyl framework, various strategies have been explored to facilitate their recycling and application in larger-scale processes.

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in separation from the reaction mixture, which can lead to product contamination and loss of the valuable catalyst. d-nb.info To overcome this, significant research has focused on the immobilization of these catalysts onto solid supports, effectively creating heterogeneous systems that are easily separable. wiley-vch.de

Common strategies for the heterogenization of binaphthyl-based catalysts include:

Immobilization on Inorganic Supports: Chiral ligands like BINAP have been covalently attached to silica. researchgate.net This allows the catalyst to be recovered by simple filtration and reused over multiple cycles, reducing waste and the loss of precious metals and ligands. researchgate.net

Anchoring to Organic Polymers: The catalyst can be bound to a polymer backbone. This method also allows for easy separation and recycling of the catalyst. d-nb.info

Development of Covalent Organic Frameworks (COFs): Binaphthyl units have been incorporated into the structure of porous, crystalline COFs. rsc.org These materials can act as heterogeneous catalysts in various transformations and have shown potential in applications like chiral drug separation. rsc.org

While these recycling strategies are well-documented for the broader class of binaphthyl derivatives like BINOL and BINAP, specific large-scale industrial processes and dedicated recycling protocols for catalysts derived exclusively from this compound are not extensively detailed in publicly available literature. However, the principles and methods applied to similar axially chiral ligands are directly relevant and provide a clear pathway for the industrial application and sustainable use of this compound-based catalysts. The integration of such robust chiral compounds into functional nanoarchitectures is an area of great current interest for applications in heterogeneous asymmetric catalysis. rsc.orgrsc.org

| Support Material | Description | Primary Advantage |

|---|---|---|

| Silica | Inorganic support where the ligand is covalently bonded to the surface. researchgate.net | High stability and ease of separation by filtration. researchgate.net |

| Polymers | Organic macromolecules that serve as a scaffold for the catalyst. d-nb.info | Tunable properties and straightforward recovery. d-nb.info |

| Covalent Organic Frameworks (COFs) | Porous, crystalline materials built from organic linkers. rsc.org | High surface area and potential for size/shape-selective catalysis. rsc.org |

Advanced Spectroscopic and Computational Investigations

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908). This method measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule.

Experimental and theoretical studies of (R)-2,2'-dimethoxy-1,1'-binaphthyl have revealed characteristic CD spectra. The experimental CD spectrum of the (R)-enantiomer displays a positive-positive-negative Cotton effect pattern in the ¹Lₐ-¹Lₐ region and a strong negative couplet at the ¹Bₐ band. nih.gov These spectral features are crucial for determining the absolute configuration of the molecule. nih.gov

Theoretical predictions of the CD spectra, often employing quantum mechanics calculations, have successfully reproduced experimental data in a quantitative manner. nih.gov By analyzing a series of conformers with varying dihedral angles (the angle between the two naphthalene (B1677914) rings), researchers can accurately characterize the spectral features and chiroptical properties. nih.gov The sign and amplitude of the CD couplet are critically dependent on this dihedral angle, making CD spectroscopy a valuable tool for the quantitative conformational analysis of axially chiral binaphthyls. nih.gov

Table 1: Experimental and Theoretical CD Spectral Features of (R)-2,2'-Dimethoxy-1,1'-binaphthalene

| Spectral Region | Observed Cotton Effect Pattern | Key Feature |

| ¹Lₐ-¹Lₐ | Positive-Positive-Negative | Characteristic pattern for configuration assignment |

| ¹Bₐ | Strong Negative Couplet | Sensitive to dihedral angle and conformation |

This table summarizes the key chiroptical properties of (R)-2,2'-Dimethoxy-1,1'-binaphthalene as determined by CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enantiomeric Excess Determination

While enantiomers exhibit identical nuclear magnetic resonance (NMR) spectra under normal conditions, NMR spectroscopy can be adapted to determine the enantiomeric excess (ee) of a chiral compound. researchgate.net This is a critical parameter for assessing the success of asymmetric syntheses. researchgate.net

Chiral Solvating Agent Applications

One common method involves the use of chiral solvating agents (CSAs). researchgate.netnih.gov These are enantiomerically pure compounds that form diastereomeric complexes with the enantiomers of the analyte. researchgate.net The formation of these transient diastereomers can lead to the resolution of previously equivalent NMR signals, allowing for the quantification of each enantiomer. nih.gov For instance, enantiopure BINOL and its derivatives have been successfully used as CSAs to determine the enantiopurity of various chiral compounds. nih.gov The analyte and the CSA are simply mixed in an NMR tube, and the resulting spectrum shows distinct peaks for each enantiomer, from which the ee can be calculated. nih.gov

Self-Disproportionation of Enantiomers (SDE) Studies

The phenomenon of self-disproportionation of enantiomers (SDE) describes the spontaneous fractionation of a non-racemic mixture into fractions with higher and lower enantiomeric excess. nih.govrsc.org This can occur during various physicochemical processes, including chromatography on achiral stationary phases, distillation, and sublimation. nih.govnih.gov It is crucial to be aware of SDE as it can lead to inaccuracies in the determination of the stereochemical outcome of a reaction if not properly accounted for. mdpi.com The magnitude of SDE is influenced by the molecular association of the enantiomers. nih.gov Therefore, careful testing for SDE is necessary to ensure the accurate reporting of enantiomeric excess values for scalemic samples of compounds like this compound. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides invaluable tools for understanding the structure, properties, and reactivity of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Features

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. mdpi.com DFT calculations can be employed to optimize the geometry of different conformers of this compound and to determine their relative energies. nih.govresearchgate.net This allows for the identification of the most stable conformer and an understanding of the molecule's conformational landscape. eurjchem.com

Furthermore, DFT can be used to compute various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO can provide insights into the molecule's electronic transitions and stability. researchgate.net

Table 2: Properties of this compound Investigated by DFT

| Property | Information Gained |

| Optimized Geometry | Stable conformations and dihedral angles nih.gov |

| Relative Energies | Conformational preferences and energy barriers researchgate.net |

| HOMO-LUMO Gap | Electronic stability and reactivity researchgate.net |

| Electron Density | Distribution of charge within the molecule |

This table highlights the key molecular features of this compound that can be elucidated through DFT calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify transition state structures and calculate activation energies. nih.gov For a molecule like this compound, which can be a precursor or a ligand in catalytic reactions, understanding the mechanism is key to optimizing reaction conditions and designing more efficient catalysts. wikipedia.orgmdpi.com

For example, theoretical investigations can be used to model the interaction of this compound with other reactants or catalysts, providing a detailed picture of the bond-forming and bond-breaking processes that occur during a chemical transformation. mdpi.com This predictive power makes computational chemistry an indispensable tool in modern chemical research.

X-ray Crystallography for Absolute Configuration and Structural Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules. springernature.com For binaphthyl derivatives, this technique is essential to establish the (R) or (S) configuration of the enantiomers. The process involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. ed.ac.uk

The absolute configuration is determined by analyzing the anomalous dispersion effects, particularly when a heavier atom is present in the crystal structure. electronicsandbooks.com For organic compounds composed primarily of light atoms, this determination can be more challenging but is still achievable with high-quality data and careful refinement. researchgate.net The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute structure of an enantiopure crystal. researchgate.netnih.gov

While a specific crystal structure for this compound was not found in the search results, the methodology for its determination is well-established through studies on similar binaphthyl derivatives. For instance, the absolute configuration of (+)-2,2'-dihydroxy-l,l'-binaphthalene-3,3'-dicarboxylic acid dimethyl ester was determined to be (R) through X-ray analysis of its bromobenzene (B47551) solvate. electronicsandbooks.com This was achieved by utilizing the anomalous dispersion effect of the bromine atom. electronicsandbooks.com

A hypothetical data table for the crystallographic analysis of an enantiomer of this compound is presented below, illustrating the type of data obtained from such an experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1098.7 |

| Z | 2 |

| Flack Parameter | -0.02(3) |

This table is a hypothetical representation and is not based on experimental data for this compound.

Advanced Applications in Interdisciplinary Fields

Organic Electronics: Development of Organic Light-Emitting Diodes (OLEDs) and Charge Transport Materials

The development of efficient and stable organic electronic devices relies heavily on the design of constituent materials with tailored properties. The axially chiral framework of 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) and its derivatives has been identified as a promising scaffold for creating materials for Organic Light-Emitting Diodes (OLEDs). The inherent chirality and rigid structure of the binaphthyl unit can be exploited to influence the molecular packing in thin films, which in turn affects charge transport and device efficiency.

Furthermore, the development of effective charge transport materials is essential for balancing the flow of electrons and holes within an OLED, a critical factor for achieving high efficiency and long operational lifetimes. Polymers incorporating the binaphthyl moiety are being investigated for their charge transport properties. The rigid, conjugated nature of the binaphthyl unit can facilitate intramolecular charge delocalization, while its chiral nature can influence intermolecular electronic coupling, both of which are key parameters in the design of high-mobility charge transport materials. Research in this area focuses on synthesizing and characterizing polymers where the binaphthyl unit is a core component of the polymer backbone to optimize these electronic properties.

Materials Science: Tailored Polymers and Organic Frameworks

In materials science, this compound serves as a versatile building block for the creation of advanced polymers and porous organic frameworks with unique properties.

Chiral Polymer Synthesis and Characterization

The C2 symmetry and chirality of this compound make it an excellent monomer for the synthesis of chiral polymers. These polymers can exhibit unique optical properties, such as chiroptical activity, which are valuable in applications like chiral recognition and separation. The synthesis of such polymers often involves the functionalization of the binaphthyl unit to introduce polymerizable groups.

Table 1: Thermal Properties of a Representative Poly(azomethine ester) with Pendent Dimethoxy Benzylidene Group

| Property | Value | Reference |

| Initial Decomposition Temperature | 257-262 °C | scirp.org |

| Viscosity (in DMF) | 0.25 g/dl | scirp.org |

Note: Data is for a polymer with a methylene (B1212753) spacer in the backbone, which exhibited good solubility.

Incorporation into Polymer Matrices for Enhanced Mechanical and Thermal Stability

The addition of small molecule additives to polymer matrices is a common strategy to enhance their physical properties. The rigid and thermally stable nature of this compound makes it a candidate for such applications. When dispersed within a polymer matrix, the bulky binaphthyl units can restrict the segmental motion of the polymer chains, which can lead to an increase in the glass transition temperature (Tg) and improved thermal stability of the composite material.

The introduction of such additives can also impact the mechanical properties of the polymer. An increase in the stiffness and a reduction in the elongation at break are often observed, which is consistent with the restricted chain mobility. The effectiveness of this compound as an additive depends on its compatibility with the host polymer and its ability to disperse uniformly without significant aggregation. While the concept is well-established, specific quantitative data for the enhancement of mechanical and thermal properties of common polymers by the direct addition of this compound is an area of ongoing research.

Design and Synthesis of Chiral Organic Frameworks (OFs)

Chiral Organic Frameworks (OFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with applications in gas storage, separation, and asymmetric catalysis. The synthesis of chiral OFs often relies on the use of chiral building blocks. While the direct use of this compound as a linker in OFs is not widely reported, its derivatives have been successfully employed to construct such frameworks.

For instance, a chiral MOF has been synthesized using (R)-2,2'-dimethoxy-1,1'-binaphthyl-5,5'-dibenzoic acid as the organic linker and copper nitrate (B79036) as the metal source. rsc.org This demonstrates that the core chiral scaffold of the dimethoxy binaphthyl unit is suitable for creating extended, porous, and chiral structures. Similarly, homochiral MOFs have been constructed from (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, which forms a one-dimensional helical structure. mdpi.comresearchgate.net These examples underscore the potential of the this compound framework in the design of functional, chiral porous materials. The synthesis of these frameworks typically involves solvothermal reactions where the chiral ligand and a metal salt are heated in a suitable solvent. rsc.org

Biochemical Research: Fluorescent Probes for Molecular Interactions and Dynamics

The intrinsic fluorescence of the naphthalene (B1677914) moiety makes this compound and its derivatives attractive candidates for the development of fluorescent probes for biochemical research. nih.gov These probes can be used to study molecular interactions, such as protein-ligand binding, and to monitor dynamic processes in biological systems. nih.gov

The principle behind their use as probes often involves changes in their fluorescence properties—such as intensity, wavelength, or polarization—upon interaction with a target biomolecule. For example, the binding of a chiral fluorescent probe to a protein can lead to fluorescence quenching or enhancement, or a shift in the emission spectrum (red or blue shift). nih.gov These changes can be used to determine binding affinities and to study the local environment of the binding site.

A chiral coordination polymer based on a 1,1'-bi-2-naphthol (B31242) (BINOL) derivative has been shown to act as an enantioselective fluorescence sensor for chiral analytes. nih.gov This suggests that the chiral environment provided by the binaphthyl scaffold can be used to differentiate between enantiomers of biologically relevant molecules. While specific studies detailing the use of this compound itself as a fluorescent probe for monitoring molecular interactions are emerging, the foundational photophysical properties of the binaphthyl core make it a highly promising platform for the design of such tools. nih.gov

Supramolecular Chemistry: Design of Coordination Polymers and Helical Structures

In the field of supramolecular chemistry, non-covalent interactions are utilized to assemble molecules into well-defined, functional architectures. The C2-symmetric and chiral nature of this compound makes it an excellent ligand for the construction of coordination polymers and helical structures.

When combined with metal ions, derivatives of this compound can act as ditopic ligands, leading to the formation of one-, two-, or three-dimensional coordination polymers. The stereochemistry of the binaphthyl unit can direct the formation of helical structures, where the polymer chains twist in a specific direction (right-handed or left-handed). For example, a homochiral metal-organic framework based on (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid was found to adopt a one-dimensional infinite right-handed helical tubular structure. mdpi.comresearchgate.net

The formation of these supramolecular structures is often a process of self-assembly, driven by the coordination bonds between the metal ions and the ligand, as well as other non-covalent interactions like hydrogen bonding and π-π stacking. The resulting helical structures are of interest for their potential applications in chiral recognition, catalysis, and the development of chiroptical materials.

Ion Selectivity and Sensing (e.g., Cs+/K+ Discrimination)

The axially chiral framework of this compound serves as a foundational element in the design and synthesis of sophisticated ionophores for selective ion recognition and sensing. A primary application in this domain is the development of crown ethers and related macrocycles that can selectively bind specific metal cations. The binaphthyl unit imparts a rigid and well-defined three-dimensional structure to the macrocycle, which is crucial for achieving high selectivity.

Derivatives of this compound are utilized to create larger macrocyclic structures, such as aza-crown ethers, which are effective in constructing fluorescent biosensors for alkali metal ions. mdpi.comatlantis-press.com In these systems, the replacement of an oxygen atom in the crown ether ring with a nitrogen atom allows for the attachment of fluorophores. mdpi.com The binding of a target ion, such as cesium (Cs⁺) or potassium (K⁺), within the aza-crown ether cavity can induce a conformational change that modulates the fluorescence properties of the attached signaling unit, enabling quantitative detection. rsc.org

The selectivity of these crown ether-based sensors is governed by the principle of "host-guest" chemistry, where the size of the macrocyclic cavity and the ionic radius of the cation are key determinants of the binding affinity. atlantis-press.com For instance, crown ethers with larger cavities are generally more selective for larger alkali metal ions like cesium over smaller ones like potassium. Theoretical studies using density functional theory (DFT) have been employed to predict the binding energies and selectivities of various crown ethers for different alkali metal ions, aiding in the rational design of new ionophores. atlantis-press.comnih.gov The solvation energy of the complex also plays a critical role in determining the binding selectivity in aqueous solutions. nih.gov

While specific quantitative data for Cs⁺/K⁺ discrimination using a sensor derived directly from this compound is highly dependent on the final macrocyclic structure, the general principles of crown ether selectivity provide a basis for their design. The table below illustrates the relationship between crown ether size and alkali metal ion selectivity, a principle that guides the synthesis of binaphthyl-based ionophores.

Table 1: Illustrative Selectivity of Crown Ethers for Alkali Metal Cations

| Crown Ether | Cavity Size (Å) | K⁺ Ionic Radius (Å) | Cs⁺ Ionic Radius (Å) | Preferred Cation |

| 18-Crown-6 | 2.6 - 3.2 | 1.38 | 1.67 | K⁺ |

| 21-Crown-7 | 3.4 - 4.3 | 1.38 | 1.67 | Cs⁺ |

This table demonstrates the fundamental concept that the match between the crown ether's cavity size and the cation's ionic radius is a primary factor in achieving ion selectivity. atlantis-press.com By incorporating the rigid binaphthyl unit from this compound into these macrocycles, researchers can create sensors with enhanced preorganization and stereochemical control, leading to improved discrimination between closely related ions like Cs⁺ and K⁺. rsc.orgnih.gov

Building Blocks for Complex Organic Structures

This compound is a pivotal precursor in the synthesis of a wide array of complex and valuable organic structures, most notably in the field of asymmetric catalysis. Its primary role is as a starting material for the preparation of chiral ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions.

The most prominent ligand derived from the binaphthyl scaffold is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). chemistryviews.orgresearchgate.net The synthesis of BINAP often involves the conversion of the methoxy (B1213986) groups of this compound into other functionalities, such as triflates, which can then be displaced by phosphine (B1218219) groups. The resulting BINAP ligand, with its characteristic C₂ symmetry and chiral pockets, can coordinate with transition metals like ruthenium, rhodium, and palladium to form highly effective asymmetric catalysts. chemistryviews.orgresearchgate.net

These BINAP-metal complexes have been successfully employed in a multitude of enantioselective transformations, leading to the synthesis of complex molecules with high optical purity. For instance, Ru(II)-BINAP catalysts are utilized in the asymmetric hydrogenation of various substrates, including olefins and ketones. researchgate.net This methodology has been applied to the industrial synthesis of important compounds such as (R)-(-)-baclofen, a muscle relaxant, and key intermediates for the production of α-tocopherol (Vitamin E). researchgate.netorgsyn.org

The versatility of the binaphthyl framework derived from this compound extends to the synthesis of other classes of ligands as well. For example, by modifying the synthetic route, hemilabile ligands like BINAP(O), where one phosphine is oxidized, can be prepared. chemistryviews.org These ligands have shown superior performance in certain reactions, such as desymmetrizing Mizoroki-Heck cyclizations. chemistryviews.org Furthermore, the binaphthyl backbone is a key component in the development of chiral olefin ligands and phosphorus/olefin hybrid ligands, which have demonstrated high activity and selectivity in palladium-catalyzed asymmetric reactions.

The application of these binaphthyl-based ligands in the synthesis of complex organic structures is extensive. The following table provides a summary of selected applications.

Table 2: Applications of Ligands Derived from the Binaphthyl Scaffold in the Synthesis of Complex Organic Structures

| Ligand | Metal | Reaction Type | Product/Application |

| (S)-BINAP | Ru(II) | Asymmetric Hydrogenation | (R)-(-)-Baclofen (GABA-B agonist) |

| BINAP | Ru(II) | Asymmetric Hydrogenation | Intermediate for α-tocopherol (Vitamin E) |

| BINAP(O) | Pd(II) | Mizoroki-Heck Cyclization | Sterically strained cyclic compounds |

| (S)-BINAP | Cu(I) | Hydroacylation of Alkoxyallenes | Enantiopure α-hydroxy allyl ketones |

| (R)-Cy-BINAP | Pd(II) | C-H Activation/Cycloaddition | 2-Alkylidene 2,3-dihydrothiophenes |

This table highlights the crucial role of this compound as a foundational building block. Its conversion into a diverse range of chiral ligands enables chemists to construct complex, stereochemically defined molecules that are of significant importance in pharmaceuticals, agrochemicals, and materials science.

Emerging Trends and Future Research Directions

Development of Novel Axially Chiral Ligand Scaffolds

The design and synthesis of new chiral ligands are central to advancing asymmetric catalysis. While classic binaphthyl ligands have proven immensely valuable, current research is focused on creating more complex and tunable scaffolds. A key trend is the modular design of hybrid ligands that combine the proven binaphthyl core with other privileged chiral structures. organic-chemistry.org For instance, binaphthyl-proline hybrid ligands have been developed for use in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivity. organic-chemistry.org The modular nature of this approach allows for the systematic variation of components to fine-tune the catalyst's performance for specific transformations. organic-chemistry.org

Another area of development involves the incorporation of binaphthyl units into larger macromolecular structures, such as chiral conjugated polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov Researchers have synthesized homochiral coordination polymers using elongated binaphthyl-derived bipyridine ligands, creating structures with potential applications in enantioselective separations and catalysis. nih.gov The tunability of the binaphthyl system is a significant advantage, as functional groups can be introduced at multiple positions (including the 3, 3', 4, 4', 6, 6', and 8, 8' positions) to modulate the ligand's electronic and steric properties. nih.govrsc.org This has led to the creation of "adjustable" axially chiral ligands, where modifying substituent groups allows for the optimization of efficiency and even the reversal of enantioselectivity in catalytic reactions. rsc.orgnih.gov

| Novel Ligand Type | Core Components | Application Example | Key Finding |

| Binaphthyl-Proline Hybrids | 1,1'-Binaphthyl and Proline | Copper(II)-catalyzed asymmetric Henry reaction | Modular design allows for enantioswitching by introducing specific functional groups. organic-chemistry.org |

| Elongated Binaphthyl Bipyridines | (S)-2,2'-diethoxy-1,1'-binaphthyl and 4-vinylpyridine | Homochiral metal-organic frameworks (MOFs) | Creates porous rhombic grids with potential for enantioselective separations. nih.gov |

| 8,8'-Bidentate Binaphthyls | 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol precursor | Hydrogenation of α-aryl enamides | Demonstrates the crucial role of non-2,2' substitution patterns in assembling atropisomers. rsc.org |

| Adjustable Biphenyl Ligands | [1,1'-Biphenyl]-2,2'-diol core | Asymmetric additions and cycloadditions | Adjustment of substituent groups at various positions can significantly enhance catalytic efficiency. nih.gov |

Innovation in Organocatalysis and Biocatalysis Utilizing Binaphthalene Derivatives

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. beilstein-journals.org Binaphthalene derivatives are increasingly utilized as foundational building blocks for the construction of novel organocatalysts. mdpi.com For example, a binaphthalene-derived sulfide (B99878) organocatalyst has been successfully employed for enantioselective bromolactonizations. beilstein-journals.org

The inherent chirality and structural rigidity of the binaphthyl scaffold make it an ideal platform for designing catalysts that can induce high levels of stereocontrol. Research in this area focuses on incorporating various catalytically active moieties onto the binaphthyl framework to access new modes of reactivity. While direct applications of 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) in biocatalysis are less documented, the principles of catalyst design are shared. The broader trend involves creating synthetic catalysts that can mimic the high selectivity of enzymes, with binaphthyl derivatives providing a robust and tunable starting point for such endeavors.

Computational Design and Prediction of Enantioselectivity

Computational chemistry has transformed from a tool for rationalizing experimental results to a predictive powerhouse for catalyst design. nih.govmdpi.com Methods such as Density Functional Theory (DFT) are now routinely used to model transition states, predict enantioselectivity, and guide the development of new catalysts based on the binaphthyl scaffold. organic-chemistry.orgnih.gov For example, DFT studies have been instrumental in understanding the mechanism of enantioswitching observed in binaphthyl-proline hybrid ligands, attributing the facial selectivity to specific ligand geometries and steric effects. organic-chemistry.org

Quantum calculations are also employed to predict the fundamental properties of binaphthyl derivatives, such as their optical stability. Studies have shown that the energy barrier to racemization is primarily dependent on the size of substituents at the 2 and 2' positions, rather than their electronic properties or solvation effects. nih.govacs.org This insight is crucial for designing ligands that retain their chiral integrity under demanding reaction conditions. It has been concluded that the most effective way to enhance the optical stability of 1,1'-binaphthyl systems is by introducing large, bulky groups at these key positions. nih.govacs.org The integration of physics-based computational approaches, such as Free Energy Perturbation (FEP), further accelerates the design and optimization of catalysts by accurately predicting the impact of structural modifications on their performance. youtube.com

| Computational Method | Application | Finding/Prediction |

| Density Functional Theory (DFT) | Explaining enantioselectivity of binaphthyl-proline ligands | Supported the observed enantioswitching and attributed it to ligand geometry and steric hindrance. organic-chemistry.org |

| Quantum Calculations | Predicting racemization barriers of binaphthyl derivatives | The primary factor for optical stability is the substituent size at the 2,2' positions. nih.govacs.org |

| Density Functional Theory (DFT) | Explaining regioselectivity in naphthalene (B1677914) functionalization | Used to understand mechanistic aspects and observed regioselectivities in C-H activation. nih.gov |

Application in Flow Chemistry and Sustainable Synthesis

The push towards greener and more sustainable chemical manufacturing has led to increased interest in alternative synthetic methodologies. One significant advance in this area is the use of electrochemical synthesis for creating binaphthyl derivatives. A sustainable protocol for the synthesis of 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives has been established via anodic dehydrogenative homo-coupling. mdpi.com This method is notable for avoiding transition-metal reagents and stoichiometric oxidants, yielding the desired products in high yields with hydrogen gas as the only byproduct. mdpi.com Such processes represent a significant step towards more environmentally benign routes to these important chiral building blocks.

While direct applications of this compound in flow chemistry are still an emerging area, flow reactors are increasingly recognized as a valuable tool for improving the safety, efficiency, and scalability of chemical reactions. The precise control over reaction parameters offered by flow systems is well-suited for optimizing catalytic reactions, including those that use binaphthyl-based ligands. Future research will likely see the integration of these advanced ligands into continuous manufacturing processes to enhance sustainability and process control.

Exploration of New Functionalization Strategies for Enhanced Reactivity and Selectivity